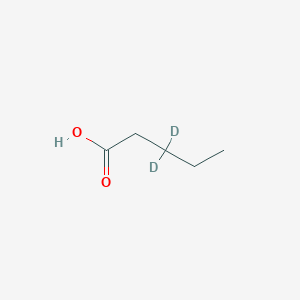
Pentanoic-3,3-D2 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic-3,3-D2 acid: β-Dideuteropentanoic acid , is an organic compound with the molecular formula C5H8D2O2. This compound is a deuterated form of pentanoic acid, where two hydrogen atoms are replaced by deuterium atoms. It is a colorless, oily liquid at room temperature and is slightly soluble in water and organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentanoic-3,3-D2 acid can be synthesized through the reaction of pentanoic acid with deuterium oxide (D2O) under specific conditions. The process involves the exchange of hydrogen atoms with deuterium atoms. Another method involves the reaction of 2-(propyl-1,1-d2)pentanoic acid with an excess of concentrated deuterium chloride (DCl) solution .
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and catalysts to ensure high yield and purity. The process requires careful handling of deuterium compounds and adherence to safety protocols to avoid contamination and ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pentanoic-3,3-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated carboxylic acids.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated alcohols.
Substitution: Various deuterated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Pentanoic-3,3-D2 acid is used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for labeling and quantitative analysis of other compounds .
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules and to study metabolic pathways .
Medicine: Deuterated compounds like this compound are used in drug development to study the pharmacokinetics and metabolism of drugs .
Industry: It is used in the production of deuterated solvents and reagents for various industrial applications .
Mécanisme D'action
The mechanism of action of Pentanoic-3,3-D2 acid involves the incorporation of deuterium atoms into target molecules, which can alter their physical and chemical properties. Deuterium atoms have a higher mass than hydrogen atoms, which can affect reaction rates and stability. This property is utilized in various applications, including NMR spectroscopy and metabolic studies .
Comparaison Avec Des Composés Similaires
Pentanoic acid: The non-deuterated form of Pentanoic-3,3-D2 acid.
2-(Propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid: Another deuterated derivative of pentanoic acid.
Uniqueness: this compound is unique due to the specific placement of deuterium atoms at the 3,3 positions, which can significantly alter its physical and chemical properties compared to other deuterated and non-deuterated forms of pentanoic acid .
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
104.14 g/mol |
Nom IUPAC |
3,3-dideuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2 |
Clé InChI |
NQPDZGIKBAWPEJ-SMZGMGDZSA-N |
SMILES isomérique |
[2H]C([2H])(CC)CC(=O)O |
SMILES canonique |
CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


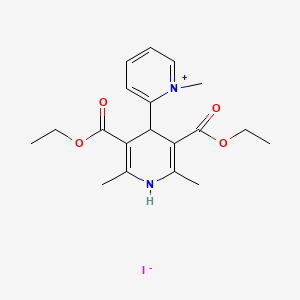
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
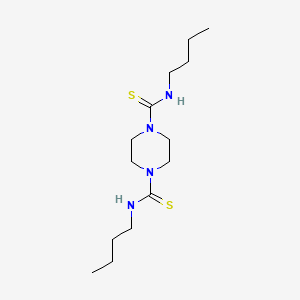
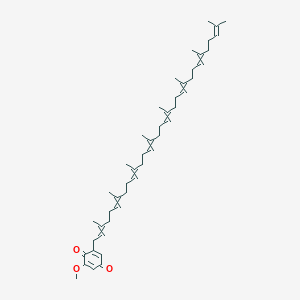
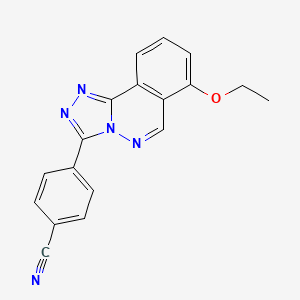
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)


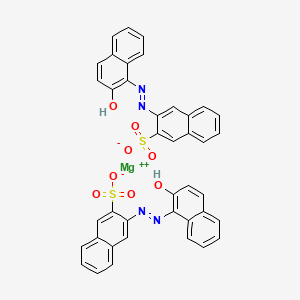

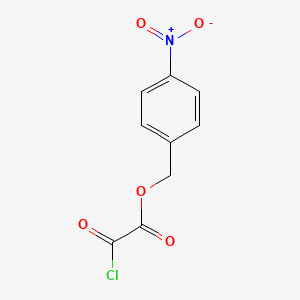
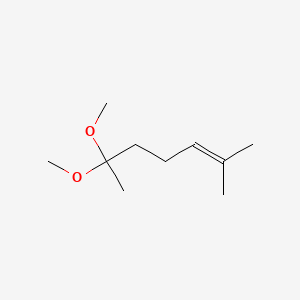

![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
